molecular formula C18H17FN6O3 B2954332 3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-59-8

3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2954332
CAS RN: 898410-59-8
M. Wt: 384.371
InChI Key: CGIDCPKSLSWHAY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a purine ring, and a triazine ring. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Molecular Structure Analysis

The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The fluorophenyl group is a type of aromatic ring that contains a fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, purine, and triazine groups. For example, the fluorine atom in the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. The presence of the triazine moiety in the compound suggests potential efficacy in inhibiting cancer cell growth. The fluorophenyl group could interact with various biological targets, enhancing the compound’s anticancer activity. Research has shown that similar structures exhibit activity against a range of cancer cell lines, indicating the promise of this compound in oncological research .

Antimicrobial Effects

Compounds with a triazinone structure have demonstrated significant antimicrobial effects. The specific configuration of “3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” could be explored for its efficacy against bacteria and fungi, potentially leading to the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Applications

The structural analogs of this compound have been associated with analgesic and anti-inflammatory activities. The molecule’s ability to modulate inflammatory pathways could be harnessed to develop novel treatments for pain and inflammation-related disorders .

Antioxidant Properties

The triazine core, along with the substituted phenyl group, may contribute to antioxidant properties. This compound could be a candidate for further studies to evaluate its potential in combating oxidative stress, which is implicated in various chronic diseases .

Enzyme Inhibition

Triazine derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This compound’s unique substituents may offer new insights into enzyme inhibition, which is crucial for treating diseases like glaucoma and Alzheimer’s .

Antiviral Activity

The triazine nucleus has been associated with antiviral activity, particularly against RNA viruses. Given the ongoing need for antiviral drugs, this compound could be investigated for its potential to inhibit viral replication .

Aromatase Inhibition

Aromatase inhibitors are essential in treating hormone-sensitive cancers. The structure of this compound suggests it could be explored as an aromatase inhibitor, contributing to the treatment options for breast cancer .

Antitubercular Agents

Given the global challenge of tuberculosis, new antitubercular agents are in high demand. Triazine derivatives have shown promise in this area, and the specific features of this compound could lead to the development of potent antitubercular drugs .

Mechanism of Action

Future Directions

Future research could involve further exploration of the compound’s synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .

properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDCPKSLSWHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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